

Application Note: Comprehensive Characterization of (4-Bromophenyl)(diphenyl)methanol

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Compound of Interest

Compound Name: (4-Bromophenyl)(diphenyl)methanol

Cat. No.: B3054701

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(4-Bromophenyl)(diphenyl)methanol**, also known as 4-Bromobenzhydrol, is a diaryl alcohol derivative. Its structural characterization is a critical step in quality control for synthesis, subsequent reactions, and its application in various research and development fields, including pharmaceutical synthesis where benzhydryl moieties are common. This document provides a detailed overview of the standard analytical techniques and protocols for the comprehensive characterization of this compound.

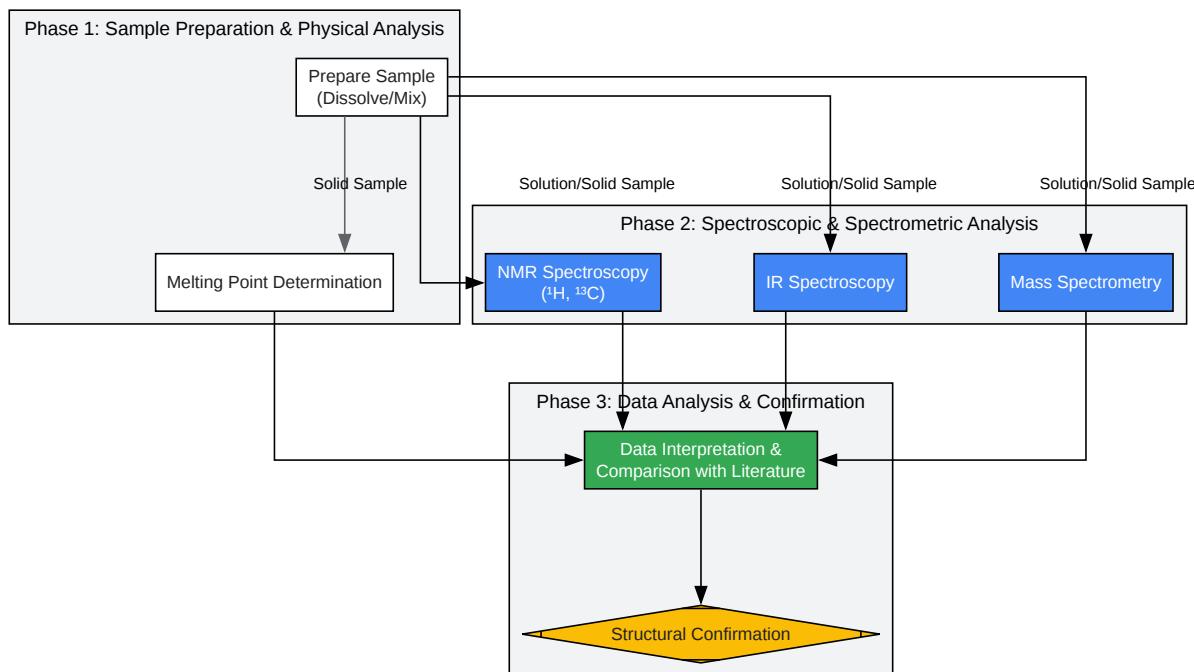
Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of **(4-Bromophenyl)(diphenyl)methanol**.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ BrO	[1][2]
Molecular Weight	263.13 g/mol	[1][2][3]
Physical State	White to light yellow solid	[4]
Melting Point	63-67 °C	[4]
Boiling Point	381.5 °C at 760 mmHg	[4]
¹ H NMR (CD ₃ CN)	Signals corresponding to aromatic, benzylic, and hydroxyl protons are observed.	[5]
IR Spectrum	Shows characteristic absorptions for O-H, aromatic C-H, and C-O bonds.	[1]
Mass Spectrum (EI)	Exhibits a molecular ion peak consistent with the isotopic pattern of bromine.	[6]

Experimental Workflow for Characterization

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized chemical compound like **(4-Bromophenyl)(diphenyl)methanol**.



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Caption: General workflow for chemical compound characterization.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting range of the solid compound as an indicator of purity.

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end).

Procedure:

- Ensure the **(4-Bromophenyl)(diphenyl)methanol** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to about 10-15 °C below the expected melting point (63 °C)[4].
- Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the entire sample has melted into a clear liquid.
- The recorded range is the melting point of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method (Attenuated Total Reflectance - ATR):

- Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent like isopropanol and allowing it to dry.
- Record a background spectrum.
- Place a small amount of the solid **(4-Bromophenyl)(diphenyl)methanol** sample onto the crystal.
- Lower the press arm to ensure firm contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- Clean the crystal after the measurement.

Expected Characteristic Peaks:

- $\sim 3600\text{-}3200\text{ cm}^{-1}$: O-H stretch (alcohol), likely a broad peak.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretch.
- $\sim 1600\text{ cm}^{-1}$ and $\sim 1480\text{ cm}^{-1}$: Aromatic C=C ring stretching.
- $\sim 1200\text{-}1000\text{ cm}^{-1}$: C-O stretch (secondary alcohol).
- $\sim 850\text{-}800\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of 1,4-disubstitution on the bromophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

Procedure (^1H NMR):

- Dissolve approximately 5-10 mg of **(4-Bromophenyl)(diphenyl)methanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or CD_3CN) in an NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Place the NMR tube in the spectrometer.
- Acquire the ^1H NMR spectrum.
- Process the data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks and identify the chemical shifts (δ) in ppm relative to TMS (0.00 ppm).

Expected ^1H NMR Signals (based on structure and available spectra[5]):

- $\delta \sim 7.2\text{-}7.5$ ppm: Multiplets, corresponding to the protons on the two aromatic rings.
- $\delta \sim 5.8$ ppm: Singlet, 1H, corresponding to the benzylic proton (-CHOH-).

- Variable δ : Singlet, 1H, corresponding to the hydroxyl proton (-OH). The chemical shift of this proton is concentration-dependent and can be confirmed by a D₂O exchange experiment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, often via direct infusion or a GC-MS interface.
- Ionize the sample using a standard electron energy of 70 eV.
- Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).
- Record the mass spectrum.

Expected Mass Spectrum Features^[6]:

- Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 262 and 264. This characteristic M/M+2 pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
- Key Fragments:
 - m/z 183: Loss of Br atom ([M-Br]⁺).
 - m/z 165: Benzhydryl cation ([C₁₃H₁₁]⁺), a common fragment from the loss of Br and OH.
 - m/z 105: Benzoyl cation ([C₆H₅CO]⁺).
 - m/z 77: Phenyl cation ([C₆H₅]⁺).

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